molecular formula C15H21Br2ClN2 B12318594 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride CAS No. 1660957-93-6

6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride

Cat. No.: B12318594
CAS No.: 1660957-93-6
M. Wt: 424.6 g/mol
InChI Key: VAJTZQWUDKDOPK-UHFFFAOYSA-M
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Description

6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is a chemical compound known for its role as an impurity in Bromhexine Hydrochloride. It is of interest in pharmaceutical chemistry, particularly in quality control and analytical chemistry, where its presence in Bromhexine Hydrochloride needs to be monitored and controlled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride involves the reaction of 2-amino-3,5-dibromobenzylamine with cyclohexyl isocyanate under specific conditions. The reaction typically requires a solvent such as methanol or dimethyl sulfoxide (DMSO) and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .

Scientific Research Applications

6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is not well-documented. as an impurity in Bromhexine Hydrochloride, it may interact with similar molecular targets and pathways. Bromhexine Hydrochloride is known to act as a mucolytic agent, breaking down mucus in the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is unique due to its specific bromine substitutions and its role as an impurity in Bromhexine Hydrochloride. This makes it particularly important in quality control and analytical studies .

Properties

CAS No.

1660957-93-6

Molecular Formula

C15H21Br2ClN2

Molecular Weight

424.6 g/mol

IUPAC Name

6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride

InChI

InChI=1S/C15H21Br2N2.ClH/c1-19(13-5-3-2-4-6-13)9-11-7-12(16)8-14(17)15(11)18-10-19;/h7-8,13,18H,2-6,9-10H2,1H3;1H/q+1;/p-1

InChI Key

VAJTZQWUDKDOPK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CC2=C(C(=CC(=C2)Br)Br)NC1)C3CCCCC3.[Cl-]

Origin of Product

United States

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